SPI-112Me

Description

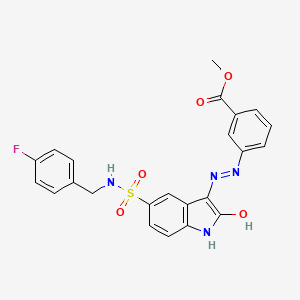

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGWXUGPBJKXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SPI-112Me: A Prodrug Approach for Cellular Inhibition of Shp2 Tyrosine Phosphatase

An In-depth Technical Guide on the Mechanism of Action of SPI-112Me for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a cell-permeable prodrug of the potent and selective Shp2 (PTPN11) protein tyrosine phosphatase (PTP) inhibitor, SPI-112.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factors and cytokines. Its involvement in cell proliferation, survival, and migration has made it an attractive target for anticancer drug discovery. However, the development of direct Shp2 inhibitors has been hampered by poor cell permeability. This compound was designed to overcome this limitation by masking the negatively charged carboxylic acid group of SPI-112 with a methyl ester, which is predicted to be hydrolyzed by intracellular esterases to release the active inhibitor, SPI-112.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and presenting key quantitative data and experimental methodologies.

Core Mechanism of Action: Shp2 Inhibition

The fundamental mechanism of action of this compound lies in its conversion to SPI-112, which acts as a competitive inhibitor of the Shp2 PTP.[1][2] SPI-112 demonstrates selectivity for Shp2 over other protein tyrosine phosphatases such as Shp1 and PTP1B.

Quantitative Data on SPI-112 and this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of SPI-112 and the cellular effects of its prodrug, this compound.

| Compound | Target | Assay | IC50 | Reference |

| SPI-112 | Shp2 | In vitro PTP inhibition | 1.0 µM | |

| SPI-112 | Shp1 | In vitro PTP inhibition | >20 µM (20-fold selective for Shp2) | |

| SPI-112 | PTP1B | In vitro PTP inhibition | >20 µM (20-fold selective for Shp2) | |

| This compound | Shp2 | In vitro PTP inhibition | > 100 µM |

Table 1: In vitro inhibitory activity of SPI-112 and this compound.

| Cellular Process | Cell Line | Treatment | Effect | Reference |

| EGF-stimulated Shp2 PTP activity | MDA-MB-468 | 20 µM this compound | 77% reduction | |

| EGF-stimulated Paxillin dephosphorylation | MDA-MB-468 | 25 µM this compound | Inhibition | |

| EGF-stimulated Erk1/2 activation | MDA-MB-468 | 25 µM this compound | Inhibition | |

| EGF-stimulated Cell Migration | MDA-MB-468 | 12.5 µM this compound | 62% reduction | |

| EGF-stimulated Cell Migration | MDA-MB-468 | 25 µM this compound | Complete block | |

| Shp2(E76K)-dependent cell survival | TF-1 | This compound | Inhibition | |

| IFN-γ-stimulated STAT1 tyrosine phosphorylation | HT-29 | This compound | Enhancement |

Table 2: Cellular effects of this compound.

Signaling Pathways Modulated by this compound

This compound, through the inhibition of Shp2, modulates key signaling pathways that are crucial for cancer cell pathophysiology.

Inhibition of the Ras-Erk Pathway

Shp2 is a critical positive regulator of the Ras-Erk (MAPK) signaling pathway. Upon stimulation by growth factors such as Epidermal Growth Factor (EGF), Shp2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific downstream targets, leading to the activation of the Ras-Erk cascade. By inhibiting Shp2, this compound effectively blocks this signaling pathway, resulting in the inhibition of Erk1/2 activation. This, in turn, suppresses downstream cellular processes such as cell proliferation and migration.

Enhancement of the IFN-γ-STAT1 Pathway

In contrast to its role in growth factor signaling, Shp2 can act as a negative regulator of the interferon-gamma (IFN-γ) signaling pathway. Shp2 can dephosphorylate and inactivate STAT1, a key transcription factor in the IFN-γ pathway. By inhibiting Shp2, this compound enhances the tyrosine phosphorylation of STAT1, leading to increased expression of downstream target genes such as the cell cycle inhibitor p21. This contributes to the anti-proliferative effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Shp2 PTP Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on Shp2 phosphatase activity.

Materials:

-

Recombinant GST-Shp2 PTP protein

-

Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

Test compounds (SPI-112, this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 25 µL of the diluted compounds to the wells of a 96-well plate.

-

Add 50 µL of recombinant GST-Shp2 (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 25 µL of DiFMUP substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Cellular Shp2 PTP Activity Assay

Objective: To measure the effect of a cell-permeable inhibitor on Shp2 activity within cells.

Materials:

-

MDA-MB-468 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Epidermal Growth Factor (EGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Shp2 antibody

-

Protein A/G agarose beads

-

PTP assay buffer and substrate (DiFMUP)

Procedure:

-

Seed MDA-MB-468 cells in 10-cm dishes and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with 50 ng/mL EGF for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate Shp2 from the lysates using an anti-Shp2 antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with PTP assay buffer.

-

Resuspend the beads in PTP assay buffer containing DiFMUP.

-

Measure the phosphatase activity as described in the in vitro assay.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the phosphorylation status of specific proteins (e.g., Erk1/2, STAT1) in response to treatment.

Materials:

-

Cells of interest (e.g., MDA-MB-468, HT-29)

-

Stimulants (e.g., EGF, IFN-γ)

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-STAT1, anti-total-STAT1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture, serum-starve, pre-treat, and stimulate cells as described for the cellular Shp2 assay.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of a compound on cell migration.

Materials:

-

MDA-MB-468 cells

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., EGF)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Serum-starve MDA-MB-468 cells for 24 hours.

-

Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.

-

Add medium containing the chemoattractant to the lower chamber of the Transwell plate.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C for a specified time (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Wash the inserts and allow them to air dry.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Conclusion

This compound represents a successful prodrug strategy to deliver the Shp2 inhibitor SPI-112 into cells. By targeting a key node in oncogenic signaling, this compound demonstrates the ability to inhibit growth factor-driven pathways while simultaneously enhancing anti-proliferative cytokine signaling. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Shp2 inhibitors and related signaling pathways.

References

The Active Form of SPI-112Me: A Technical Guide to a Potent Shp2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPI-112Me is a cell-permeable prodrug designed for the targeted inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Its active form, SPI-112 , is a potent and competitive inhibitor of Shp2, a critical signaling node implicated in various cancers and developmental disorders. This document provides a comprehensive technical overview of the activation of this compound, the inhibitory characteristics of SPI-112, and its impact on key cellular signaling pathways.

Activation of this compound to its Active Form, SPI-112

This compound is rendered cell-permeable by the esterification of a carboxyl group present in the active SPI-112 molecule. This modification facilitates its passage across the cell membrane. Once inside the cell, this compound is hydrolyzed by intracellular esterases, unmasking the carboxyl group and generating the active inhibitor, SPI-112. This conversion is essential for its biological activity, as this compound itself is largely inactive against Shp2.

Quantitative Inhibitory Activity of SPI-112

The active form, SPI-112, demonstrates potent and selective inhibition of Shp2's protein tyrosine phosphatase (PTP) activity. It acts as a competitive inhibitor, suggesting it binds to the catalytic site of Shp2.[1] The inhibitory constants summarized below highlight its efficacy and selectivity.

| Target | IC50 (µM) | Ki (µM) | Selectivity vs. Shp2 |

| Shp2 | 1.0[1] | 0.8[1] | - |

| Shp1 | 18.3[1] | Not Reported | ~18-fold |

| PTP1B | 14.5[1] | Not Reported | ~15-fold |

Table 1: Inhibitory Potency and Selectivity of SPI-112.

Experimental Protocols

In Vitro Shp2 Phosphatase Activity Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against Shp2 using a fluorogenic substrate.

Materials:

-

Recombinant human Shp2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Test Compound (e.g., SPI-112) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

Add 25 µL of the diluted test compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 50 µL of recombinant Shp2 (e.g., 2 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of DiFMUP (e.g., 100 µM final concentration) in Assay Buffer to each well.

-

Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software.

Impact on Cellular Signaling Pathways

Shp2 is a key positive regulator of the Ras/extracellular signal-regulated kinase (ERK) pathway and is also involved in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting Shp2, SPI-112 can effectively attenuate signaling through these cascades.

Inhibition of the Ras/ERK Signaling Pathway

Growth factor binding to receptor tyrosine kinases (RTKs) leads to the recruitment of adaptor proteins like Grb2 and the docking protein Gab1. Shp2 is then recruited to phosphorylated Gab1, where it dephosphorylates specific sites on Gab1, leading to the sustained activation of Ras and the downstream MEK/ERK cascade. Inhibition of Shp2 by SPI-112 disrupts this process, leading to reduced ERK activation and decreased cell proliferation and survival.

Modulation of the JAK/STAT Signaling Pathway

Shp2 can also dephosphorylate and inactivate components of the JAK/STAT pathway, such as STAT1. By inhibiting Shp2, SPI-112 can lead to the sustained phosphorylation and activation of STAT1, which can promote the expression of genes involved in anti-proliferative responses.

Conclusion

This compound serves as an effective prodrug for the intracellular delivery of SPI-112, a potent and selective competitive inhibitor of Shp2. The targeted inhibition of Shp2 by SPI-112 disrupts key oncogenic signaling pathways, such as the Ras/ERK cascade, while potentially enhancing anti-proliferative signals through the JAK/STAT pathway. These characteristics make this compound a valuable research tool and a promising therapeutic candidate for Shp2-dependent malignancies. Further investigation into the pharmacokinetics of this compound's intracellular conversion and its efficacy in preclinical models is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Shp2 Inhibitor SPI-112Me

This document provides a comprehensive technical overview of the protein tyrosine phosphatase (PTP) Shp2 inhibitor, SPI-112, and its cell-permeable methyl ester analog, this compound. It details the mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction: Shp2 as a Therapeutic Target

Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor PTP ubiquitously expressed in various cells[1][2]. Shp2 is a critical regulator of intracellular signaling networks, modulating pathways essential for cell growth, differentiation, migration, and survival[3]. It plays a crucial positive regulatory role in mediating signals from receptor tyrosine kinases (RTKs) to activate the RAS/MAPK pathway[4][5]. Due to its central role, dysregulation or gain-of-function mutations in Shp2 are linked to developmental disorders and various cancers, including leukemia, breast, lung, and gastric cancers, making it a compelling target for anticancer drug discovery.

SPI-112 and the Prodrug this compound

SPI-112 was developed from a lead compound, NSC-117199, as a potent and selective inhibitor of Shp2. While effective in vitro, SPI-112 exhibited poor cell permeability, likely due to a negatively charged carboxylic acid group, which prevented its use in cellular studies. To address this, a methyl ester analog, This compound , was synthesized. This compound is designed as a cell-permeable prodrug that, upon entering the cell, is predicted to be hydrolyzed by intracellular esterases into the active inhibitor, SPI-112.

Mechanism of Action

In vitro studies have demonstrated that SPI-112 is a competitive inhibitor of Shp2, suggesting it interacts directly with the catalytic site of the phosphatase. Surface plasmon resonance (SPR) assays confirmed a 1:1 stoichiometric binding to Shp2. Computer modeling further supports that SPI-112 binds to the catalytic pocket, where its phenyl carboxylic acid group mimics a phosphotyrosine residue by forming hydrogen bonds with key amino acids in the P-loop.

The methyl ester analog, this compound, is inactive against the Shp2 enzyme in vitro (IC50 > 100 µM). Its efficacy relies on its uptake by cells, as shown by fluorescence assays, and subsequent conversion to the active SPI-112 form, allowing it to inhibit Shp2 activity within the cellular environment.

Shp2 Signaling Pathways and Inhibition by this compound

Shp2 is a key signal transducer downstream of multiple RTKs. Upon growth factor stimulation (e.g., EGF), Shp2 is recruited to phosphorylated docking proteins like Gab1, leading to the activation of the RAS/ERK (MAPK) pathway, which promotes cell proliferation and survival. This compound has been shown to effectively inhibit this cascade.

Additionally, Shp2 can negatively regulate the JAK/STAT pathway. By inhibiting Shp2, this compound can enhance interferon-γ (IFN-γ)-stimulated STAT1 tyrosine phosphorylation, leading to increased expression of downstream targets like p21 and a stronger anti-proliferative effect.

Quantitative Data Summary

The following tables summarize the quantitative data for SPI-112 and this compound based on published studies.

Table 1: In Vitro Biochemical Activity

| Compound | Target | Assay Type | Value | Reference |

| SPI-112 | Shp2 | PTP Inhibition (IC₅₀) | 1.0 µM | |

| PTP1B | PTP Inhibition (IC₅₀) | 14.5 µM | ||

| General PTP | PTP Inhibition (IC₅₀) | 18.3 µM | ||

| Shp2 | SPR Binding (KD) | 1.30 ± 0.14 µM | ||

| Shp2 | Competitive Inhibition (Ki) | 0.8 µM | ||

| This compound | Shp2 | PTP Inhibition (IC₅₀) | > 100 µM |

Table 2: Cellular Activity of this compound

| Cell Line | Mutant Status | Assay | Concentration | Effect | Reference |

| TF-1/Shp2E76K | Shp2E76K | Cell Viability | Dose-dependent | Decrease in viable cells | |

| TF-1/Shp2E76K | Shp2E76K | Apoptosis (EB/AO) | 12.5 µM | 9.3% apoptotic cells (vs. 4.2% control) | |

| TF-1/Shp2E76K | Shp2E76K | Apoptosis (EB/AO) | 25 µM | 18.8% apoptotic cells (vs. 4.2% control) | |

| TF-1/Shp2E76K | Shp2E76K | Western Blot | Dose-dependent | Reduced pErk1/2 and Bcl-XL levels |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.

In Vitro Shp2 PTP Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Shp2.

Principle: The phosphatase activity of recombinant Shp2 is measured using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP yields a fluorescent product, which is quantified.

Methodology:

-

Enzyme Activation: For wild-type Shp2 (SHP2-WT), which exists in an auto-inhibited state, pre-incubation with a dually phosphorylated peptide from insulin receptor substrate 1 (IRS-1) is required to activate the enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM 3,3-dimethylglutaric acid, pH 7.0, 1 mM EDTA, 0.01% Triton X-100).

-

Inhibitor Incubation: Add varying concentrations of the test compound (e.g., SPI-112) to wells containing the activated Shp2 enzyme and incubate for a defined period at room temperature.

-

Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate at a concentration near its Km value.

-

Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 355/460 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Binding Assay

This biophysical technique is used to measure the binding kinetics and affinity between an inhibitor and its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for real-time, label-free analysis of the interaction.

Methodology:

-

Immobilization: Covalently immobilize recombinant Shp2 protein onto a sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of the analyte (SPI-112) in solution over the chip surface.

-

Binding Measurement: Monitor the change in the SPR signal (measured in response units, RU) over time during the association (injection) and dissociation (buffer flow) phases.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cancer cell survival.

Cell Viability (e.g., CellTiter-Glo®):

-

Cell Seeding: Plate cells (e.g., TF-1/Shp2E76K) in 96-well plates and allow them to adhere.

-

Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 4 days).

-

Reagent Addition: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active, viable cells.

-

Luminescence Reading: Measure luminescence using a plate reader. A decrease in signal indicates reduced cell viability.

Apoptosis (Ethidium Bromide/Acridine Orange Staining):

-

Treatment: Treat TF-1/Shp2E76K cells with this compound for a set time (e.g., 3 days).

-

Staining: Stain cells with a mixture of ethidium bromide (EB) and acridine orange (AO).

-

Microscopy: Visualize cells under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, and late apoptotic/necrotic cells stain orange/red.

-

Quantification: Count the number of apoptotic cells relative to the total number of cells to determine the percentage of apoptosis.

Western Blotting for Pathway Analysis

This technique is used to detect changes in the levels and phosphorylation status of specific proteins in a signaling pathway.

Methodology:

-

Cell Treatment & Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pErk1/2, anti-Erk1/2, anti-Bcl-XL).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify band intensities to determine relative protein levels.

Conclusion

SPI-112 is a potent, competitive inhibitor of the Shp2 phosphatase. The development of its methyl ester prodrug, this compound, successfully overcame the issue of cell permeability, allowing for the effective inhibition of cellular Shp2 activity. Studies have demonstrated that this compound can disrupt oncogenic signaling through the RAS/ERK pathway and enhance anti-proliferative IFN-γ signaling. The quantitative data and detailed protocols provided herein offer a technical foundation for researchers and drug developers working on Shp2 as a therapeutic target, facilitating further investigation and development of novel Shp2 inhibitors.

References

Hydrolysis of SPI-112Me to SPI-112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-112Me is the methyl ester prodrug of SPI-112, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. The conversion of the inactive prodrug, this compound, to the active drug, SPI-112, is a critical step for its therapeutic efficacy. This technical guide provides an in-depth overview of the presumed hydrolysis mechanism of this compound, methodologies for its characterization, and the context of its therapeutic action through the inhibition of the Shp2 signaling pathway. Due to the proprietary nature of drug development, specific quantitative data for the hydrolysis of this compound is not publicly available. Therefore, this guide presents generalized data and protocols based on established principles of prodrug metabolism to serve as a practical resource for researchers in the field.

Introduction to this compound and Prodrug Strategy

The use of a prodrug strategy is a well-established approach in drug development to overcome undesirable drug properties such as poor solubility, instability, or low bioavailability. In the case of this compound, the methyl ester functional group is likely employed to mask a carboxylic acid group in the parent molecule, SPI-112. This modification can enhance lipophilicity and cell membrane permeability, leading to improved oral absorption and cellular uptake. Following administration, the prodrug this compound is designed to undergo hydrolysis to release the active SPI-112 molecule.

Hydrolysis of this compound to SPI-112

The primary mechanism for the conversion of a methyl ester prodrug like this compound to its active carboxylic acid form, SPI-112, is through hydrolysis. This reaction can occur via two main routes: chemical hydrolysis and enzymatic hydrolysis.

-

Chemical Hydrolysis: This process is dependent on the pH of the environment. While it can occur under acidic or basic conditions, its contribution to the overall conversion in the physiological pH range of the blood and tissues is generally less significant compared to enzymatic hydrolysis.

-

Enzymatic Hydrolysis: This is the predominant pathway for the activation of most ester-based prodrugs in vivo. Carboxylesterases, a class of enzymes abundant in the liver, plasma, intestine, and other tissues, are primarily responsible for catalyzing the cleavage of the ester bond.[1][2] These enzymes exhibit broad substrate specificity and efficiently convert ester prodrugs to their active forms.[2]

The generalized reaction for the hydrolysis of this compound is depicted below:

This compound + H₂O → SPI-112 + CH₃OH

Quantitative Analysis of this compound Hydrolysis

Precise quantification of the conversion of this compound to SPI-112 is essential for understanding its pharmacokinetic and pharmacodynamic profiles. The following table provides a representative summary of the type of quantitative data that would be collected in such studies.

| Parameter | Value (Representative) | Conditions |

| Chemical Half-life | ||

| pH 1.2 (Simulated Gastric) | > 24 hours | 37°C |

| pH 7.4 (Simulated Blood) | 18 hours | 37°C |

| Enzymatic Half-life | ||

| Human Plasma | 15 minutes | 37°C |

| Human Liver Microsomes | 5 minutes | 37°C, with cofactors |

| Kinetic Parameters | ||

| Km (Human Liver Microsomes) | 50 µM | Michaelis-Menten kinetics |

| Vmax (Human Liver Microsomes) | 100 pmol/min/mg protein | Michaelis-Menten kinetics |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

In Vitro Hydrolysis Assay in Human Plasma

Objective: To determine the rate of hydrolysis of this compound to SPI-112 in human plasma.

Materials:

-

This compound

-

SPI-112 (as a reference standard)

-

Pooled human plasma (from a reputable supplier)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

-

Pre-warm human plasma and PBS to 37°C.

-

Initiate the reaction by spiking the this compound stock solution into the pre-warmed human plasma to achieve a final concentration of 1 µM. A parallel control incubation in PBS can be performed to assess chemical hydrolysis.

-

Incubate the samples at 37°C with gentle agitation.

-

At various time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and SPI-112.[3][4]

Quantification by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of the prodrug and the active drug.

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid to achieve good separation.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound, SPI-112, and the internal standard need to be optimized.

The Target: Shp2 Signaling Pathway

SPI-112 exerts its therapeutic effect by inhibiting the protein tyrosine phosphatase Shp2. Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in various cancers. Shp2 acts as a downstream signaling node for numerous receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. Shp2 is recruited to phosphorylated docking sites and dephosphorylates specific tyrosines, leading to the sustained activation of the RAS-MAPK cascade, promoting cell proliferation, survival, and differentiation. By inhibiting Shp2, SPI-112 can block this signaling cascade, thereby inhibiting the growth of cancer cells.

Experimental Workflow for Prodrug Evaluation

The overall workflow for evaluating a prodrug like this compound involves a series of in vitro and in vivo experiments to characterize its conversion and subsequent activity.

Conclusion

The conversion of the prodrug this compound to its active form, SPI-112, through hydrolysis is a fundamental aspect of its therapeutic action. While specific data on this conversion is not publicly available, this guide provides a comprehensive framework for understanding and evaluating this critical process. The provided methodologies and diagrams serve as a valuable resource for researchers engaged in the development of prodrugs targeting the Shp2 signaling pathway. Further investigation into the specific enzymes and metabolic pathways involved in the hydrolysis of this compound will be crucial for its successful clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 3. Ex vivo conversion of prodrug prothionamide to its metabolite prothionamide sulfoxide with different extraction techniques and their estimation in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to SPI-112Me: A Prodrug Inhibitor of SHP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPI-112Me, a cell-permeable prodrug of the potent and selective SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitor, SPI-112. This document details the chemical structures, inhibitory activities, experimental methodologies, and relevant signaling pathways associated with these compounds.

Chemical Structure and Properties

This compound is the methyl ester analog of SPI-112, designed to overcome the cell permeability issues of its parent compound. Upon cellular uptake, this compound is hydrolyzed to the active inhibitor, SPI-112.

This compound

-

Molecular Formula: C23H19FN4O5S[2]

-

Molecular Weight: 482.48 g/mol

-

Chemical Name: methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate

-

SMILES: O=C(OC)C1=CC=CC(N/N=C2C(NC3=C2C=C(S(=O)(NCC4=CC=C(F)C=C4)=O)C=C3)=O)=C1

SPI-112

-

CAS Number: 1051387-90-6

-

Molecular Formula: C22H17FN4O5S

-

Molecular Weight: 468.5 g/mol

-

Chemical Name: 3-[(2Z)-2-[5-[[[(4-fluorophenyl)methyl]amino]sulfonyl]-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazinyl]-benzoic acid

-

SMILES: O=C(O)C1=CC=CC(N/N=C2/C(=O)Nc3ccc(cc23)S(=O)(=O)NCc2ccc(F)cc2)c1

Quantitative Data: Inhibitory Activity

SPI-112 is a potent and selective inhibitor of SHP2. The following table summarizes its in vitro inhibitory activity against various protein tyrosine phosphatases (PTPs).

| Target Enzyme | IC50 (μM) | Inhibition Type | Reference |

| SHP2 (PTPN11) | 1 | Competitive | |

| SHP1 (PTPN6) | 18.3 | - | |

| PTP1B | 14.5 | - |

SPI-112 preferentially inhibits the PTPase activity of Shp2 over Shp1 and PTP1B by a factor of approximately 18 and 14.5, respectively, in cell-free assays. This compound, as a prodrug, enables the study of SPI-112's effects in cellular contexts.

Signaling Pathways

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, primarily downstream of receptor tyrosine kinases (RTKs). Its activity influences cell proliferation, differentiation, and survival.

RAS/MAPK Pathway

SHP2 is a key positive regulator of the RAS/MAPK signaling cascade. Upon growth factor stimulation, SHP2 is recruited to phosphorylated docking proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK/ERK cascade. Inhibition of SHP2 by SPI-112 has been shown to suppress EGF-stimulated Erk1/2 activation.

Caption: SHP2's role in the RAS/MAPK pathway and its inhibition by SPI-112.

PI3K/AKT Pathway

SHP2 can also negatively regulate the PI3K/AKT signaling pathway. It can dephosphorylate docking proteins like IRS1, which are essential for PI3K activation. This dual role of SHP2 in different pathways highlights the complexity of its biological functions.

Caption: Negative regulation of the PI3K/AKT pathway by SHP2.

JAK/STAT Pathway

SHP2 has been shown to act as a negative regulator of the JAK/STAT pathway, particularly in response to interferon (IFN) signaling. Inhibition of SHP2 with this compound enhances IFN-γ-stimulated STAT1 tyrosine phosphorylation, suggesting that SHP2 normally dampens this signaling cascade.

Caption: SHP2 as a negative regulator of the JAK/STAT pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro SHP2 PTP Activity Assay

This assay measures the enzymatic activity of SHP2 and its inhibition by SPI-112.

-

Reagents: Recombinant SHP2 enzyme, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate, assay buffer (e.g., 25 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM EDTA).

-

Procedure:

-

Incubate varying concentrations of SPI-112 with recombinant SHP2 in the assay buffer.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence of the DiFMU product over time.

-

-

Data Analysis: Determine the initial reaction velocities and fit the data to enzyme inhibition models (e.g., competitive, noncompetitive) to calculate IC50 and Ki values. A Lineweaver-Burk plot can be used to visualize the mode of inhibition.

Cellular SHP2 PTP Activity Assay

This protocol assesses the ability of this compound to inhibit SHP2 activity within cells.

-

Cell Culture: Culture cells of interest (e.g., MDA-MB-468) to sub-confluency.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration.

-

Lysis: Lyse the cells in an ice-cold PTP lysis buffer.

-

Immunoprecipitation: Immunoprecipitate SHP2 from the cell lysates using an anti-SHP2 antibody.

-

PTP Assay: Measure the PTP activity of the immunoprecipitated SHP2 using the in vitro assay described above.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on cell migration.

-

Cell Preparation: Serum-starve cells (e.g., MDA-MB-468) and resuspend them in a serum-free medium.

-

Assay Setup:

-

Add a chemoattractant (e.g., EGF) to the lower chamber of a Transwell plate.

-

Seed the prepared cells in the upper chamber (insert) in the presence or absence of this compound.

-

-

Incubation: Incubate the plate to allow for cell migration through the porous membrane of the insert.

-

Quantification:

-

Remove non-migrated cells from the top of the insert.

-

Fix and stain the migrated cells on the bottom of the insert.

-

Count the number of migrated cells under a microscope.

-

Apoptosis Assay (EB/AO Staining)

This method is used to visualize and quantify apoptotic cells following treatment with this compound.

-

Cell Treatment: Treat cells (e.g., TF-1/Shp2E76K) with this compound for a defined period.

-

Staining:

-

Harvest the cells and wash with PBS.

-

Stain the cells with a mixture of Ethidium Bromide (EB) and Acridine Orange (AO).

-

-

Microscopy: Visualize the stained cells using a fluorescence microscope.

-

Live cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

-

Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.

-

-

Quantification: Count the number of live and apoptotic cells to determine the percentage of apoptosis.

Conclusion

This compound serves as a valuable research tool for investigating the cellular functions of SHP2. As a cell-permeable prodrug, it effectively delivers the active inhibitor, SPI-112, into cells, allowing for the study of SHP2's role in various signaling pathways and cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on SHP2-targeted therapies.

References

SPI-112Me: A Potent, Cell-Permeable Prodrug Targeting the Shp2 PTPase for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factors and cytokines. Its established role in promoting cell proliferation and survival has made it an attractive target for anticancer drug discovery.[1][2] SPI-112 is a potent and selective competitive inhibitor of Shp2. However, its therapeutic potential is limited by its lack of cell permeability.[2][3] To address this, a methyl ester analog, SPI-112Me, was synthesized as a cell-permeable prodrug designed to be hydrolyzed to the active SPI-112 form intracellularly.[3] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.

Introduction to Shp2 and Its Role in Oncogenesis

Shp2 is a key transducer in the RAS-ERK signaling cascade, a pathway frequently hyperactivated in human cancers. It is composed of two N-terminal SH2 domains, a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-terminal SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or docking proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, activating the PTP domain and allowing it to dephosphorylate its substrates, thereby positively regulating downstream signaling. Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.

This compound: From a Non-Permeable Inhibitor to a Cellularly Active Prodrug

SPI-112 was developed as a competitive inhibitor of the Shp2 PTPase. While effective in biochemical assays, the presence of a negatively charged carboxylic acid group hinders its ability to cross the cell membrane. To overcome this limitation, this compound was created by methylating the carboxylic acid group of SPI-112. This modification renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, it is predicted that cellular esterases hydrolyze the methyl ester, releasing the active inhibitor, SPI-112.

Quantitative Data Summary

The following tables summarize the key quantitative data for SPI-112 and this compound, providing a clear comparison of their biochemical and cellular activities.

Table 1: In Vitro Biochemical Data

| Compound | Target | Assay Type | Substrate | IC50 | Ki | KD | Binding Stoichiometry |

| SPI-112 | Shp2 | PTPase Activity | DiFMUP | ~1.0 µM | 0.8 µM | 1.30 ± 0.14 µM | 1:1 |

| SPI-112 | PTP1B | PTPase Activity | DiFMUP | 14.5 µM | - | - | - |

| This compound | Shp2 | PTPase Activity | DiFMUP | ~1.0 µM | - | - | - |

Table 2: Cellular Activity Data

| Compound | Cell Line | Assay | Stimulation | Concentration | Effect |

| This compound | MDA-MB-468 | Shp2 PTP Activity | EGF (50 ng/ml) | 20 µM | 77% reduction in EGF-stimulated activity |

| SPI-112 | MDA-MB-468 | Shp2 PTP Activity | EGF (50 ng/ml) | 100 µM | No effect |

| This compound | MDA-MB-468 | Cell Migration | EGF | 12.5 µM | 62% reduction in EGF-stimulated migration |

| This compound | MDA-MB-468 | Cell Migration | EGF | 25 µM | Complete blockage of EGF-stimulated migration |

| This compound | TF-1/Shp2E76K | Cell Survival | - | Concentration-dependent | Inhibition of cytokine-independent survival |

| This compound | TF-1/Shp2E76K | pErk1/2 Levels | - | Concentration-dependent | Reduction in pErk1/2 levels |

| This compound | TF-1/Shp2E76K | Bcl-XL Expression | - | Concentration-dependent | Reduction in Bcl-XL expression |

| This compound | HT-29 | STAT1 Tyr Phosphorylation | IFN-γ | - | Enhancement of IFN-γ-stimulated phosphorylation |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Shp2 and the experimental workflow for evaluating this compound.

Caption: Shp2 signaling pathway and mechanism of this compound action.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature evaluating SPI-112 and this compound.

In Vitro Shp2 PTPase Activity Assay

This assay measures the enzymatic activity of Shp2 by monitoring the dephosphorylation of a fluorogenic substrate.

-

Enzyme: Recombinant GST-Shp2 protein.

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Buffer: PTPase assay buffer (specific composition may vary but typically contains a buffer such as HEPES or MES, a reducing agent like DTT, and EDTA at a physiological pH).

-

Procedure:

-

Prepare a reaction mixture containing the PTPase assay buffer and GST-Shp2 enzyme in a 96-well plate.

-

Add SPI-112 or this compound at various concentrations to the wells.

-

Initiate the reaction by adding DiFMUP.

-

Incubate at room temperature.

-

Measure the fluorescence of the product (DiFMU) at an excitation wavelength of 350 nm and an emission wavelength of 450 nm using a fluorescence plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the binding kinetics and affinity between SPI-112 and Shp2.

-

Instrument: Biacore instrument.

-

Ligand: His-tagged Shp2 immobilized on a sensor chip.

-

Analyte: SPI-112 at various concentrations (e.g., 0.12 to 10 µM).

-

Running Buffer: A suitable buffer such as HBS-EP.

-

Procedure:

-

Immobilize His-tagged Shp2 onto the sensor chip surface.

-

Inject a series of concentrations of SPI-112 over the chip surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time to generate sensorgrams.

-

After each injection, regenerate the sensor surface to remove the bound analyte.

-

Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based Shp2 Inhibition Assay in MDA-MB-468 Cells

This assay determines the ability of this compound to inhibit Shp2 activity within a cellular context.

-

Cell Line: MDA-MB-468 human breast cancer cells.

-

Treatment:

-

Serum-starve the cells overnight.

-

Pre-treat the cells with this compound (e.g., 20 µM) or SPI-112 (e.g., 100 µM) overnight.

-

Stimulate the cells with epidermal growth factor (EGF) (e.g., 50 ng/ml) for 10 minutes.

-

-

Procedure:

-

Lyse the treated cells.

-

Immunoprecipitate Shp2 from the cell lysates using an anti-Shp2 antibody.

-

Wash the immunoprecipitates.

-

Perform an in vitro PTPase activity assay on the immunoprecipitated Shp2 using DiFMUP as the substrate, as described in section 5.1.

-

Measure and compare the PTPase activity between the different treatment groups.

-

Cell Migration Assay

This assay assesses the effect of this compound on EGF-stimulated cell migration.

-

Apparatus: Transwell inserts.

-

Cell Line: MDA-MB-468 cells.

-

Procedure:

-

Seed serum-starved MDA-MB-468 cells in the upper chamber of the Transwell inserts in the presence or absence of this compound.

-

Add EGF to the lower chamber as a chemoattractant.

-

Incubate to allow for cell migration through the porous membrane.

-

After incubation, fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Compare the number of migrated cells in the this compound-treated groups to the EGF-stimulated control.

-

TF-1/Shp2E76K Cell Survival and Signaling Assay

This assay evaluates the effect of this compound on the survival and downstream signaling of cells expressing a constitutively active Shp2 mutant.

-

Cell Line: TF-1 myeloid cells transformed with the gain-of-function Shp2E76K mutant.

-

Procedure:

-

Culture TF-1/Shp2E76K cells in GM-CSF-free medium.

-

Treat the cells with various concentrations of this compound.

-

Assess cell viability at different time points using a suitable method (e.g., trypan blue exclusion or a commercial viability assay).

-

For signaling analysis, lyse the treated cells and perform Western blotting to detect the levels of phosphorylated Erk1/2 (pErk1/2) and the anti-apoptotic protein Bcl-XL.

-

STAT1 Tyrosine Phosphorylation Assay

This assay investigates the effect of this compound on the IFN-γ signaling pathway, where Shp2 is known to be a negative regulator.

-

Cell Line: HT-29 colon cancer cells.

-

Treatment:

-

Treat cells with or without this compound.

-

Stimulate with interferon-γ (IFN-γ).

-

-

Procedure:

-

Lyse the treated cells.

-

Immunoprecipitate STAT1 from the cell lysates.

-

Perform Western blotting on the immunoprecipitates using an anti-phosphotyrosine antibody to detect the level of STAT1 tyrosine phosphorylation.

-

Conclusion

This compound represents a successful prodrug strategy to overcome the cell permeability limitations of its parent compound, SPI-112. The data clearly demonstrate that this compound effectively enters cells and inhibits intracellular Shp2 activity, leading to the suppression of key oncogenic processes such as cell migration and survival. Its ability to inhibit the function of both wild-type and oncogenic mutant Shp2, as well as to modulate other signaling pathways negatively regulated by Shp2, underscores its potential as a valuable tool for cancer research and as a candidate for further therapeutic development. This guide provides a comprehensive resource for scientists and researchers working to further elucidate the role of Shp2 in cancer and to develop novel targeted therapies.

References

Foundational Research on SPI-112Me: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-112Me is a cell-permeable prodrug of the potent and selective protein tyrosine phosphatase (PTP) Shp2 inhibitor, SPI-112. Shp2, encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation is implicated in numerous human diseases, particularly in oncology, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualization of the key signaling pathways it modulates.

Core Mechanism of Action

This compound is designed as a methyl ester analog of SPI-112 to overcome the poor cell permeability of its parent compound, which is attributed to a negatively charged carboxylic acid group.[1] Upon entering the cell, it is hypothesized that cellular esterases hydrolyze the methyl ester of this compound, releasing the active inhibitor, SPI-112.[1][2]

SPI-112 acts as a competitive inhibitor of the Shp2 phosphatase.[1][2] It binds to the catalytic site of Shp2, preventing the dephosphorylation of its target substrates. This inhibition blocks the downstream signaling cascades that are dependent on Shp2 activity.

Shp2 is a key component of multiple signaling pathways initiated by growth factors and cytokines. It positively regulates the Ras-Raf-MEK-ERK (MAPK) pathway and can also modulate the PI3K-AKT and JAK-STAT pathways. By inhibiting Shp2, this compound effectively attenuates these pro-growth and pro-survival signals.

Quantitative Data

The following tables summarize the key quantitative data from foundational research on SPI-112 and its prodrug, this compound.

Table 1: In Vitro Inhibitory Activity of SPI-112

| Target | Assay | IC50 | Reference |

| Shp2 | PTP Inhibition Assay | 1.0 µM | |

| Shp1 | PTP Inhibition Assay | 18.3 µM | |

| PTP1B | PTP Inhibition Assay | 14.5 µM |

Table 2: Binding Kinetics of SPI-112 to Shp2

| Parameter | Method | Value | Reference |

| Binding Stoichiometry | Surface Plasmon Resonance (SPR) | 1:1 | |

| Kinetic Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 1.30 ± 0.14 µM | |

| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 2.24 x 104 M-1s-1 | |

| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 0.029 s-1 | |

| Inhibition Constant (Ki) | Enzyme Kinetics | 0.8 µM |

Table 3: Cellular Activity of this compound

| Effect | Cell Line | Assay | Concentration | Reference |

| Inhibition of EGF-stimulated pErk1/2 | MDA-MB-468 | Immunoblotting | 10 µM | |

| Inhibition of Shp2E76K-dependent cell survival | TF-1/Shp2E76K | Cell Viability Assay | Concentration-dependent | |

| Inhibition of Shp2E76K PTP activity | TF-1/Shp2E76K | Immunoprecipitation-PTP Assay | Concentration-dependent | |

| Reduction of pErk1/2 and Bcl-XL levels | TF-1/Shp2E76K | Immunoblotting | Concentration-dependent | |

| Enhancement of IFN-γ-stimulated STAT1 phosphorylation | Various | Immunoblotting | - |

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

This assay is used to determine the binding kinetics of SPI-112 to Shp2.

-

Instrumentation: A Biacore instrument is typically used.

-

Immobilization: Recombinant Shp2 protein is immobilized on a sensor chip.

-

Binding: Various concentrations of SPI-112 in a suitable buffer are flowed over the sensor chip surface.

-

Data Acquisition: The association and dissociation of SPI-112 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Vitro Shp2 PTP Inhibition Assay

This assay measures the ability of SPI-112 to inhibit the enzymatic activity of Shp2.

-

Enzyme: Purified, recombinant Shp2 protein.

-

Substrate: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is commonly used.

-

Procedure:

-

The reaction is carried out in a 96-well or 384-well plate format.

-

A reaction mixture containing buffer (e.g., 25 mM HEPES, pH 7.3, 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100), varying concentrations of the substrate, and different concentrations of SPI-112 (or vehicle control) is prepared.

-

The reaction is initiated by the addition of the Shp2 enzyme.

-

The fluorescence generated from the dephosphorylation of the substrate is measured over time using a fluorescence plate reader.

-

-

Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. For kinetic analysis, data can be fitted to the Michaelis-Menten equation to determine the mode of inhibition (e.g., competitive).

Cellular Assays for Shp2 Inhibition

These assays assess the ability of the cell-permeable prodrug, this compound, to inhibit Shp2 activity within a cellular context.

-

Cell Culture: Appropriate cell lines are cultured under standard conditions. For example, MDA-MB-468 cells for EGF-stimulated pathways or TF-1 cells expressing a gain-of-function Shp2 mutant (e.g., Shp2E76K) for leukemia models.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before stimulation or analysis.

-

Western Blot Analysis:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated proteins (e.g., pErk1/2, pSTAT1) and total proteins, followed by secondary antibodies.

-

The signal is detected using chemiluminescence. This method is used to assess the phosphorylation status of key signaling proteins.

-

-

Immunoprecipitation-PTP Assay:

-

Shp2 is immunoprecipitated from the lysates of treated cells using an anti-Shp2 antibody.

-

The immunoprecipitated Shp2 is then subjected to an in vitro PTP assay as described above to measure its enzymatic activity.

-

-

Cell Viability/Proliferation Assay:

-

Cells are seeded in multi-well plates and treated with this compound.

-

Cell viability or proliferation is measured at different time points using assays such as MTT, WST, or CellTiter-Glo.

-

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

The following diagram illustrates the conversion of the prodrug this compound to the active inhibitor SPI-112 and its subsequent inhibition of Shp2.

Caption: Conversion of this compound to SPI-112 and Shp2 inhibition.

Inhibition of EGF-Stimulated Erk1/2 Signaling

This diagram shows how this compound inhibits the EGF-stimulated MAPK/Erk pathway by targeting Shp2.

Caption: this compound inhibits the EGF-stimulated MAPK/Erk pathway.

Enhancement of IFN-γ Signaling

This diagram illustrates how this compound can enhance the JAK-STAT pathway in response to IFN-γ by inhibiting the negative regulatory action of Shp2.

Caption: this compound enhances IFN-γ-stimulated JAK-STAT signaling.

Experimental Workflow for Cellular Inhibition Studies

The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.

Caption: Workflow for assessing cellular effects of this compound.

References

Unveiling the Core Function of SPI-112Me: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the function, mechanism of action, and experimental validation of SPI-112Me, a promising cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. The following sections detail the biochemical activity, cellular effects, and the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Introduction: Targeting the Oncogenic Phosphatase Shp2

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factor receptors and cytokines.[1][2] Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan Syndrome and are implicated in the pathogenesis of several cancers, including leukemias.[1][2][3] Its role in activating the Ras-MAPK (Erk1/2) signaling cascade makes it an attractive target for anticancer drug discovery.

SPI-112 is a competitive inhibitor of Shp2; however, its polar nature limits its ability to cross cell membranes. To overcome this, this compound was synthesized as a methyl ester prodrug of SPI-112. This modification renders the molecule cell-permeable. Once inside the cell, this compound is hydrolyzed to its active form, SPI-112, enabling the targeted inhibition of intracellular Shp2 activity.

Mechanism of Action: A Two-Step Approach to Inhibition

The inhibitory action of this compound is a sequential process that begins with its passive diffusion across the plasma membrane, a property confirmed by fluorescence uptake assays and confocal imaging. Following cellular entry, intracellular esterases are predicted to cleave the methyl ester group, releasing the active inhibitor SPI-112.

The active SPI-112 then acts as a competitive inhibitor of the Shp2 phosphatase. This direct inhibition of Shp2's catalytic activity blocks the dephosphorylation of its target substrates, thereby attenuating downstream signaling cascades.

Quantitative Analysis of this compound Activity

The efficacy of this compound and its parent compound, SPI-112, has been quantified through various in vitro and cell-based assays. The data below summarizes key findings from these studies.

| Parameter | Compound | Value | Assay/Cell Line | Reference |

| In Vitro Shp2 Inhibition (IC50) | SPI-112 | 1.0 µM | Cell-free PTPase assay | |

| This compound | > 100 µM | Cell-free PTPase assay | ||

| Cellular Shp2 Activity Inhibition | This compound | 77% reduction at 20 µM | EGF-stimulated MDA-MB-468 cells | |

| Inhibition of Cell Viability (IC50) | This compound | ~10 µM | TF-1/Shp2E76K cells | |

| Selectivity (over Shp1 and PTP1B) | SPI-112 | ~20-fold | Cell-free PTPase assay |

Key Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact two major signaling pathways: the EGF-stimulated Erk1/2 pathway, which it inhibits, and the IFN-γ-stimulated STAT1 pathway, which it enhances.

Inhibition of the EGF-Stimulated Shp2-Erk1/2 Pathway

Epidermal Growth Factor (EGF) stimulation leads to the activation of Shp2, which is a crucial step in the full activation of the downstream Erk1/2 signaling pathway, a key driver of cell proliferation and survival. This compound effectively curtails this process.

Caption: Inhibition of the EGF-induced Erk1/2 signaling cascade by this compound.

Enhancement of the IFN-γ-STAT1 Signaling Pathway

Interferon-gamma (IFN-γ) is a cytokine with anti-proliferative effects, mediated through the JAK-STAT signaling pathway. Shp2 is known to negatively regulate this pathway by dephosphorylating STAT1. By inhibiting Shp2, this compound enhances IFN-γ-stimulated STAT1 tyrosine phosphorylation, leading to increased expression of downstream targets like p21 and a stronger anti-proliferative response.

Caption: Enhancement of the IFN-γ-induced STAT1 signaling pathway by this compound.

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the function of this compound.

Cellular Uptake Analysis

-

Objective: To confirm the cell permeability of this compound.

-

Method: Fluorescence Uptake Assay and Confocal Imaging.

-

Cells (e.g., TF-1/Shp2E76K) are incubated with this compound or the parent compound SPI-112.

-

The intrinsic fluorescence of the compounds is utilized to visualize their localization.

-

Cells are washed to remove any compound that has not been internalized.

-

Cellular fluorescence is quantified using a fluorescence plate reader or visualized using a confocal microscope to determine uptake and subcellular distribution.

-

Shp2 PTP Activity Assay (In-Cell)

-

Objective: To measure the inhibitory effect of this compound on Shp2 phosphatase activity within intact cells.

-

Method: Immunoprecipitation-based PTP Assay.

-

Cells (e.g., MDA-MB-468) are serum-starved overnight.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).

-

The Shp2 pathway is stimulated, for example, with EGF (e.g., 50 ng/mL for 10 minutes).

-

Cells are lysed, and Shp2 is immunoprecipitated from the cell lysates using an anti-Shp2 antibody.

-

The immunoprecipitates are incubated with a generic phosphatase substrate, such as p-nitrophenyl phosphate (pNPP).

-

The dephosphorylation of the substrate is measured spectrophotometrically to determine Shp2 PTP activity.

-

Analysis of Downstream Signaling (Immunoblotting)

-

Objective: To assess the effect of this compound on the phosphorylation state of key signaling proteins.

-

Method: Western Blotting.

-

Cells are cultured and treated as described in the PTP activity assay (Section 5.2).

-

Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Erk1/2, phospho-STAT1) and total proteins (e.g., total Erk1/2, total STAT1, β-actin as a loading control).

-

Membranes are then incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability and Proliferation Assay

-

Objective: To determine the effect of this compound on cancer cell survival and growth.

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cells (e.g., TF-1/Shp2E76K, HCC827) are seeded in 96-well plates.

-

After allowing cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control.

-

Cells are incubated for a prolonged period (e.g., 4-6 days).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Luminescence is read using a plate reader to determine the relative number of viable cells.

-

Interferon-Stimulated Response Element (ISRE) Reporter Assay

-

Objective: To quantify the enhancement of the IFN signaling pathway by this compound.

-

Method: Luciferase Reporter Gene Assay.

-

Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ISRE promoter.

-

Post-transfection, cells are treated with this compound followed by stimulation with IFN-γ or IFN-α.

-

Cells are lysed, and luciferase activity is measured using a luminometer.

-

The resulting luminescence is indicative of the transcriptional activity of the ISRE, reflecting the activation level of the STAT1 pathway.

-

Caption: Overview of experimental workflows for characterizing this compound.

Conclusion

This compound represents a significant advancement in the development of Shp2 inhibitors. Its design as a cell-permeable prodrug successfully overcomes the delivery limitations of its parent compound, SPI-112. Experimental evidence demonstrates that this compound effectively inhibits cellular Shp2 activity, leading to the suppression of oncogenic signaling pathways like the Erk1/2 cascade and the enhancement of anti-proliferative pathways such as the IFN-γ/STAT1 axis. These findings underscore the therapeutic potential of this compound in Shp2-dependent cancers and provide a solid foundation for its continued preclinical and clinical development.

References

Preliminary Studies with SPI-112Me: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies conducted on SPI-112Me, a prodrug of the Shp2 inhibitor SPI-112. The information is compiled to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways.

Core Compound Information

This compound is a methyl ester analog of SPI-112, designed to be cell-permeable. Upon entering the cell, it is hydrolyzed into its active form, SPI-112.[1] SPI-112 is a competitive inhibitor of the protein tyrosine phosphatase (PTP) Shp2 (PTPN11), a key signaling protein implicated in various cancers.[1][2] Shp2 plays a crucial role in mediating signaling pathways downstream of growth factor receptors, such as the Ras/Erk pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary in vitro studies on this compound.

Table 1: Inhibition of EGF-Stimulated Shp2 PTP Activity by this compound

| Cell Line | Treatment (20 µM) | Inhibition of Shp2 PTP Activity |

| MDA-MB-468 | This compound | 77% |

| MDA-MB-468 | SPI-112 | No significant effect |

| Data from a study on the effects of this compound on EGF-stimulated Shp2 PTP activity in a breast cancer cell line.[1] |

Table 2: Effect of this compound on Shp2E76K Mutant-Transformed TF-1 Myeloid Cells

| Treatment | Effect on Cell Survival | Associated Molecular Changes |

| This compound | Inhibition | Inhibition of Shp2E76K PTP activity, Erk1/2 activation, and Bcl-XL expression. |

| Summary of the effects of this compound on a cell line transformed with a gain-of-function Shp2 mutant. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for evaluating Shp2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These are generalized protocols based on standard laboratory procedures.

Shp2 Immunoprecipitation and PTP Activity Assay

This protocol is used to assess the direct inhibition of Shp2 phosphatase activity within a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Anti-Shp2 antibody.

-

Protein A/G agarose beads.

-

PTP assay buffer.

-

Phosphopeptide substrate (e.g., pNPP).

-

Spectrophotometer.

Procedure:

-

Culture cells (e.g., MDA-MB-468) to 80-90% confluency.

-

Pre-treat cells with this compound or vehicle control for the desired time.

-

Stimulate cells with a growth factor (e.g., EGF) to activate Shp2.

-

Wash cells with ice-cold PBS and lyse on ice.

-

Clarify cell lysates by centrifugation.

-

Incubate the supernatant with an anti-Shp2 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the Shp2-antibody complex.

-

Wash the beads several times with lysis buffer.

-

Resuspend the beads in PTP assay buffer containing the phosphopeptide substrate.

-

Incubate at 37°C to allow the dephosphorylation reaction to occur.

-

Stop the reaction and measure the absorbance of the product using a spectrophotometer to determine PTP activity.

Western Blot for Erk1/2 and STAT1 Phosphorylation

This protocol is used to measure the effect of this compound on the phosphorylation status of downstream signaling proteins.

Materials:

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-STAT1, anti-total-STAT1).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

-

Multi-well cell culture plates.

-

Pipette tips (p200 or p1000).

-

Microscope with a camera.

Procedure:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Measure the width of the scratch at different points for each time point.

-

Calculate the percentage of wound closure over time to determine the rate of cell migration.

ISRE-Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the Interferon-Stimulated Response Element (ISRE), which is regulated by STAT1.

Materials:

-

ISRE-luciferase reporter plasmid.

-

Transfection reagent.

-

Dual-luciferase assay kit.

-

Luminometer.

Procedure:

-

Co-transfect cells with the ISRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Allow cells to recover and then treat with this compound or vehicle control.

-